
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 6,7-dimethoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.
Coupling Reaction: The quinoline derivative is then coupled with a fluorinated phenyl isocyanate under controlled conditions to form the urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)phenyl)urea: Lacks the additional fluorine atom on the phenyl ring.
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is unique due to the presence of multiple fluorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H18F3N3O4 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-3-yl)oxy-2-fluorophenyl]urea |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-8-13-7-16(12-28-21(13)11-23(22)33-2)34-15-4-6-20(19(27)10-15)30-24(31)29-14-3-5-17(25)18(26)9-14/h3-12H,1-2H3,(H2,29,30,31) |
InChI 键 |
JQARGNHTKXGCAK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


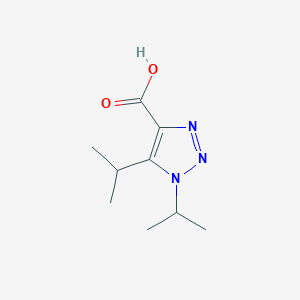
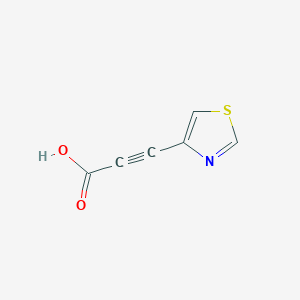
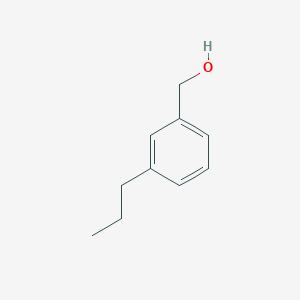
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
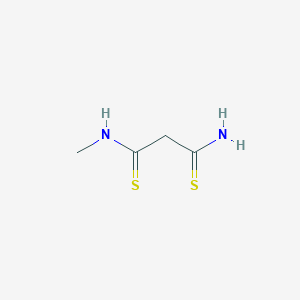
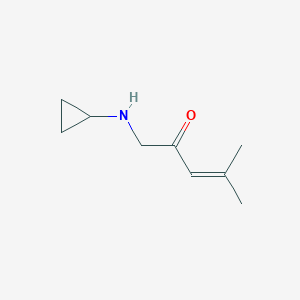

![[8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
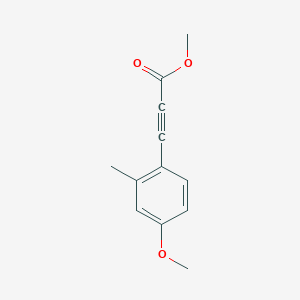
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
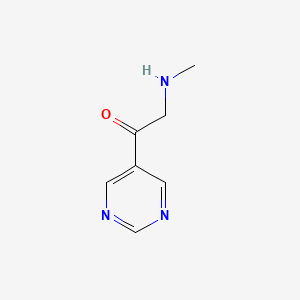

![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
